molecular formula C10H11BrO B1271224 2-Bromo-1-(2,4-dimethylphenyl)ethanone CAS No. 26346-85-0

2-Bromo-1-(2,4-dimethylphenyl)ethanone

Cat. No. B1271224
M. Wt: 227.1 g/mol
InChI Key: GSCCVWPVPFIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04636509

Procedure details

A mixture of 5-chloropyrimidin-2-one (425 mg) and 2-bromo-2',4'-dimethylacetophenone (682 mg) in triethylamine (1 ml) and ethanol (20 ml) was stirred at ambient temperature for 2 hours. The reaction mixture was diluted with water and the solid filtered off.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=1[CH3:20])=[O:12]>C(N(CC)CC)C.C(O)C.O>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=2[CH3:20])=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
425 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
682 mg
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=C(C=C(C=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.